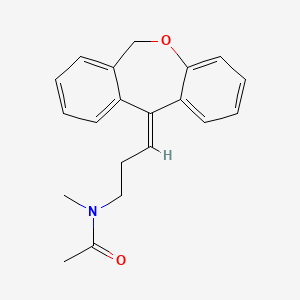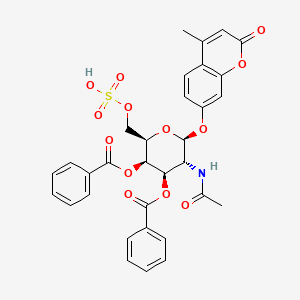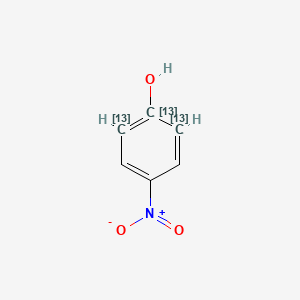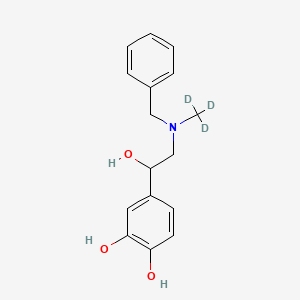
N-Benzyl Epinephrine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl Epinephrine-d3 is a deuterium-labeled analogue of N-Benzyl Epinephrine. It is a synthetic compound with the molecular formula C16H16D3NO3 and a molecular weight of 276.35 g/mol . This compound is primarily used as a reference standard in various scientific research applications, particularly in the fields of neurology and analytical chemistry .
Méthodes De Préparation
The synthesis of N-Benzyl Epinephrine-d3 involves several steps, starting from the appropriate precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The intermediate 3’,4’-dihydroxy-2-N-benzyl-N-methylaminoacetophenone is prepared.
Catalytic Hydrogenation: This intermediate is then subjected to catalytic hydrogenation using catalysts such as 5% to 10% Palladium on charcoal, platinum on charcoal, or ruthenium on carbon.
Deuterium Labeling: The final step involves the incorporation of deuterium atoms to obtain this compound.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high purity and yield through optimized reaction conditions and purification techniques .
Analyse Des Réactions Chimiques
N-Benzyl Epinephrine-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles. Common reagents include alkyl halides and nucleophilic bases.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
N-Benzyl Epinephrine-d3 has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-Benzyl Epinephrine-d3 is similar to that of epinephrine. It primarily acts on alpha and beta-adrenergic receptors. Through its action on alpha-adrenergic receptors, it minimizes vasodilation and increases vascular permeability, which is crucial during anaphylactic reactions . On beta-adrenergic receptors, it stimulates cardiac output and bronchodilation, making it effective in treating asthma and cardiac arrest .
Comparaison Avec Des Composés Similaires
N-Benzyl Epinephrine-d3 can be compared with other similar compounds such as:
N-Benzyl Epinephrine: The non-deuterated analogue, which has similar chemical properties but lacks the deuterium labeling.
Epinephrine: The parent compound, which is widely used in medical treatments for its adrenergic effects.
Norepinephrine: Another closely related compound with similar adrenergic activity but differing in its receptor affinity and physiological effects.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful in tracing studies and analytical applications .
Propriétés
IUPAC Name |
4-[2-[benzyl(trideuteriomethyl)amino]-1-hydroxyethyl]benzene-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-17(10-12-5-3-2-4-6-12)11-16(20)13-7-8-14(18)15(19)9-13/h2-9,16,18-20H,10-11H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENHZTNWVCNPRW-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


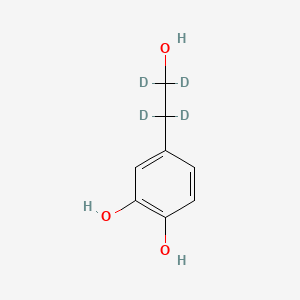
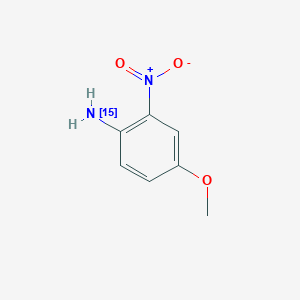
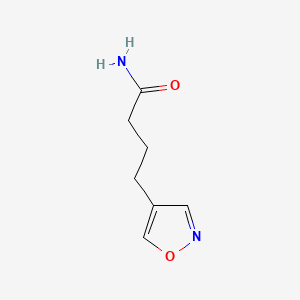

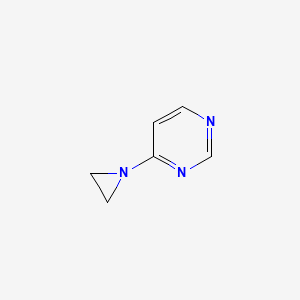

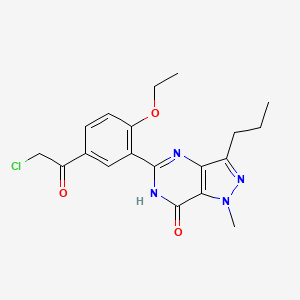
![1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol](/img/structure/B589640.png)
